molecular formula C6H10Cl3N3 B13564225 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride

Cat. No.: B13564225
M. Wt: 230.5 g/mol
InChI Key: DDXJYJYQQHLYNE-UHFFFAOYSA-N
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Description

2-Chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound featuring an imidazo-pyridine core with a chlorine substituent at position 2 and two hydrochloride counterions. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the dihydrochloride salt form.

Properties

Molecular Formula

C6H10Cl3N3

Molecular Weight

230.5 g/mol

IUPAC Name

2-chloro-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C6H8ClN3.2ClH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H,9,10);2*1H

InChI Key

DDXJYJYQQHLYNE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(N2)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of histamine dihydrochloride with paraformaldehyde. The reaction is carried out by dissolving histamine dihydrochloride and paraformaldehyde in water and heating the mixture to reflux for several hours . The resulting compound can be used without further purification.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyridines, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets such as GABA_A receptors. By binding to these receptors, it can modulate neurotransmitter activity, leading to various pharmacological effects . The compound may also interact with other enzymes and receptors, influencing different biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Imidazo-Pyridine Core

The position and nature of substituents significantly influence the reactivity, solubility, and biological activity of imidazo-pyridine derivatives. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Features
2-Chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride (Target) C₆H₁₀Cl₃N₃ 210.10 (calc.) Cl at position 2; dihydrochloride Not explicitly listed High polarity, salt-enhanced solubility
6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride C₇H₁₃Cl₂N₃ 210.1042 CH₃ at position 6; dihydrochloride 2731007-58-0 Methyl substitution alters lipophilicity
2-Methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₇H₁₁N₃ 137.18 CH₃ at position 2 774178-09-5 Neutral form; reduced solubility
4-(5-Bromo-2-fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine C₁₂H₁₁BrFN₃ 296.14 Br/F-phenyl at position 4 1189749-35-6 Aromatic substituent enhances π-stacking
rac-(4R,6R)-4-[3-Hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]-... C₁₄H₂₀Cl₂N₄O₄ 377.23 Hydroxy, hydroxymethyl, and CH₃ groups Not listed Polar functional groups increase H-bonding
Key Observations:
  • Chlorine vs. This difference may affect receptor binding in bioactive contexts.
  • Salt Forms : The dihydrochloride salt (target and ) improves aqueous solubility compared to neutral analogs like the 2-methyl derivative .

Biological Activity

2-Chloro-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a compound that belongs to the class of imidazopyridines. This class is characterized by a fused imidazole and pyridine ring structure, which contributes to its biological activity. The compound has garnered attention for its potential therapeutic applications, particularly in the field of pharmacology.

Chemical Structure and Properties

  • Chemical Formula : C₆H₈Cl₂N₃
  • Molecular Weight : 221.06 g/mol
  • CAS Number : 2803862-99-7

The compound features a chlorine atom at the 2-position and a dihydrochloride form that enhances its solubility in aqueous solutions.

Research indicates that compounds within the imidazopyridine class can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Specifically, studies have shown that this compound may act as an inhibitor of certain enzymes related to inflammatory processes and cancer cell proliferation.

In Vitro Studies

A study published in Pharmaceuticals examined the structure-activity relationship (SAR) of tetrahydroimidazo[4,5-c]pyridine-based inhibitors. This research highlighted the compound's ability to inhibit Porphyromonas gingivalis glutaminyl cyclase (PgQC), an enzyme implicated in periodontal disease. The findings suggested that modifications to the compound's structure could enhance its inhibitory potency (Table 1) .

CompoundActivityModification
Base CompoundModerate Inhibition-
N-benzyl derivativeSignificant ImprovementAddition of benzyl group
Meta-chloro substitutionEnhanced ActivityChlorine at meta position

In Vivo Studies

Limited in vivo studies are available for this specific compound. However, related compounds have demonstrated anti-inflammatory and anti-tumor activities in animal models. For instance, imidazopyridines have been associated with reduced tumor growth rates and lower inflammation markers in preclinical trials.

Case Studies

  • Anti-Cancer Activity : A case study involving a related imidazopyridine showed promising results in reducing tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Anti-Inflammatory Effects : Another study reported that a structurally similar compound exhibited significant reductions in pro-inflammatory cytokines in models of acute inflammation.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9973)
  • Blood-Brain Barrier Penetration : Moderate probability (0.8921)

Safety Profile

Preliminary toxicological assessments indicate that the compound is not classified as carcinogenic or mutagenic based on Ames tests . However, further studies are needed to fully elucidate its safety profile.

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